molecular formula C13H17BFNO3 B1461903 (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid CAS No. 874289-44-8

(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No. B1461903
CAS RN: 874289-44-8
M. Wt: 265.09 g/mol
InChI Key: YASQSGZTGZDSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid” is a chemical compound that is used in a variety of scientific applications . It has the empirical formula C13H17BFNO3 and a molecular weight of 265.09 . The compound is a solid in form .


Molecular Structure Analysis

The SMILES string for “(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid” is OB(O)c1cc(ccc1F)C(=O)NC2CCCCC2 . This indicates that the compound contains a boronic acid group (OB(O)), a cyclohexylcarbamoyl group (C(=O)NC2CCCCC2), and a fluorophenyl group (c1cc(ccc1F)) .


Chemical Reactions Analysis

Boronic acids, such as “(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid”, are known to undergo several highly useful transformations. These include the Pd-catalyzed C─C Suzuki-Miyaura couplings, the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation .


Physical And Chemical Properties Analysis

“(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid” is a solid compound . It has an empirical formula of C13H17BFNO3 and a molecular weight of 265.09 .

Scientific Research Applications

Organic Synthesis and Catalysis

Fluorescence Sensing and Material Science

Boronic acids are employed in fluorescence sensing, taking advantage of their reversible binding to diols and polyols. This property is utilized in developing sensors for detecting saccharides and other biologically relevant molecules in aqueous environments, showcasing their application in biological sensing and diagnostics (A. Tong et al., 2001). Additionally, boronic acid derivatives have been integrated into materials science, particularly in creating responsive or smart materials that change properties in response to environmental stimuli, such as pH changes or the presence of specific analytes (B. Mu et al., 2012).

Molecular Recognition and Assembly

The unique binding characteristics of boronic acids with diols and polyols are leveraged in molecular recognition and assembly processes. This capability is particularly valuable in the development of highly selective sensors and dynamic covalent chemistry applications, where the reversible nature of boronic acid interactions is utilized to construct or modify molecular structures dynamically (Karel Lacina, P. Skládal, & T. James, 2014).

Advanced Applications in Chemosensors

Boronic acid derivatives have also found application in the development of chemosensors, particularly for the selective recognition of sugars in water, demonstrating their potential in analytical chemistry and biochemistry. The design of these sensors often involves the formation of complexes with other molecules like β-cyclodextrin to enhance selectivity and sensitivity towards specific analytes (Zhong-Rui Yang et al., 2017).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with cis-diol groups . These groups are commonly found in biological molecules, suggesting that (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid may interact with a wide range of biological targets.

Mode of Action

The mode of action of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid is likely to involve the formation of reversible covalent bonds with its targets . This is a characteristic feature of boronic acids, which can form boronate esters with cis-diol groups . The reversibility of these reactions allows for dynamic interactions with biological targets, potentially leading to various downstream effects.

Biochemical Pathways

For instance, boronic acids are known to participate in reversible click chemistries, which have applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

Pharmacokinetics

Boronic acids are generally sensitive to hydrolysis under mild acidic or basic conditions . This suggests that the bioavailability of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid could be influenced by the pH of the biological environment.

Result of Action

The ability of boronic acids to form reversible covalent bonds with biological targets suggests that this compound could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors, such as pH, can significantly influence the action, efficacy, and stability of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid. As mentioned earlier, boronic acids are sensitive to hydrolysis under mild acidic or basic conditions . Therefore, the biological activity of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid could vary depending on the pH of the environment.

Future Directions

Boronic acids, including “(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid”, have been increasingly seen in approved drugs . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids could have promising applications in the development of new drugs in the future .

properties

IUPAC Name

[5-(cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASQSGZTGZDSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2CCCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660249
Record name [5-(Cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

CAS RN

874289-44-8
Record name B-[5-[(Cyclohexylamino)carbonyl]-2-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.